4-Bromonaphthalen-2-yl pivalate
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Overview
Description
4-Bromonaphthalen-2-yl pivalate is an organic compound with the molecular formula C15H15BrO2 It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and a pivalate ester group is attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromonaphthalen-2-yl pivalate typically involves the esterification of 4-bromo-2-naphthol with pivalic acid or its derivatives. One common method is the reaction of 4-bromo-2-naphthol with pivaloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromonaphthalen-2-yl pivalate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The naphthalene ring can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Substitution: Sodium methoxide (NaOMe) in methanol can be used for nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Depending on the nucleophile, products can include 4-methoxynaphthalen-2-yl pivalate.
Oxidation: Products can include naphthoquinones.
Reduction: The major product is naphthalen-2-yl pivalate.
Scientific Research Applications
4-Bromonaphthalen-2-yl pivalate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: The compound can be a precursor in the synthesis of potential drug candidates.
Biological Studies: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Bromonaphthalen-2-yl pivalate depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, if used as a probe or inhibitor, it may interact with specific enzymes or receptors, altering their activity through binding interactions.
Comparison with Similar Compounds
- 4-Bromonaphthalen-1-yl pivalate
- 4-Chloronaphthalen-2-yl pivalate
- 4-Bromonaphthalen-2-yl acetate
Comparison: 4-Bromonaphthalen-2-yl pivalate is unique due to the presence of both a bromine atom and a pivalate ester group, which confer distinct reactivity and steric properties. Compared to 4-Bromonaphthalen-1-yl pivalate, the position of the ester group affects the compound’s reactivity and potential applications. The presence of a bromine atom makes it more reactive in substitution reactions compared to its chloro- or acetate analogs.
Properties
IUPAC Name |
(4-bromonaphthalen-2-yl) 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-15(2,3)14(17)18-11-8-10-6-4-5-7-12(10)13(16)9-11/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVONIIRCOLFAKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=CC=CC=C2C(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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